
Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate is a complex organic compound that belongs to the class of esters Esters are widely known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate would typically involve multiple steps, including esterification, amidation, and possibly other organic reactions. The specific synthetic route would depend on the availability of starting materials and desired purity of the final product. Common reaction conditions might include the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to form different products, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions might target specific functional groups within the molecule.
Substitution: The ester and amide groups could participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary based on the desired outcome, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate could have several scientific research applications, including:
Chemistry: As a model compound for studying ester and amide chemistry.
Biology: Potential use in studying lipid metabolism or as a component in biochemical assays.
Medicine: Possible applications in drug delivery systems or as a precursor for pharmaceutical compounds.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of complex organic molecules.
Wirkmechanismus
The mechanism of action for Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate would depend on its specific application. In biological systems, it might interact with lipid membranes or enzymes, influencing various biochemical pathways. The molecular targets and pathways involved would require detailed experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other long-chain esters and amides with comparable structural features. Examples could be:
- Octadecyl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate
- Hexadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate
Uniqueness
The uniqueness of Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate lies in its specific combination of functional groups and chain lengths, which could confer distinct physical and chemical properties, making it suitable for specialized applications.
Eigenschaften
Molekularformel |
C48H92N2O6 |
|---|---|
Molekulargewicht |
793.3 g/mol |
IUPAC-Name |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]amino]octanoate |
InChI |
InChI=1S/C48H92N2O6/c1-4-7-10-13-16-25-32-43-54-46(51)36-28-21-17-23-30-38-49(40-33-41-50-42-44-55-48(50)53)39-31-24-18-22-29-37-47(52)56-45(34-26-19-14-11-8-5-2)35-27-20-15-12-9-6-3/h45H,4-44H2,1-3H3 |
InChI-Schlüssel |
VGONAGAYKPLORA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCN1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


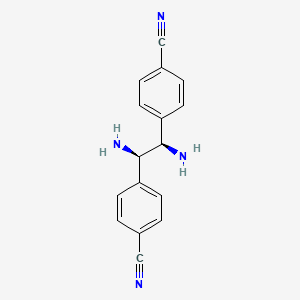




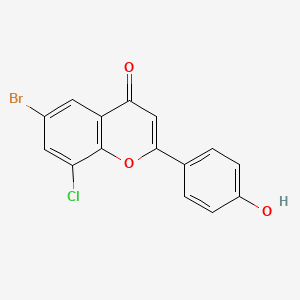


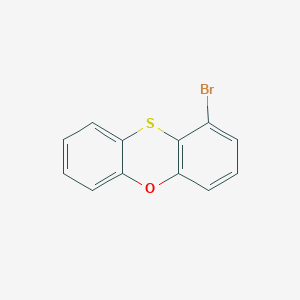
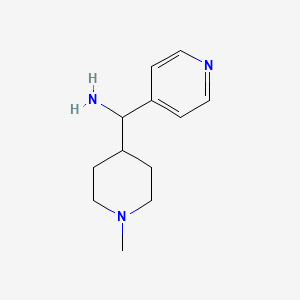
![3-[(Isopropylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352780.png)
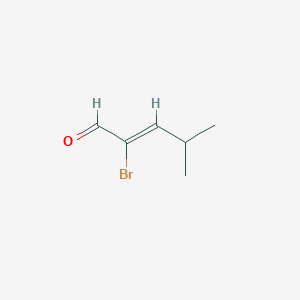

![1-(6-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B13352796.png)
